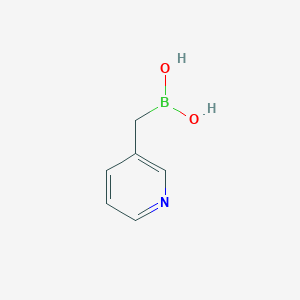

B-(3-pyridinylmethyl)boronic acid

Description

Properties

Molecular Formula |

C6H8BNO2 |

|---|---|

Molecular Weight |

136.95 g/mol |

IUPAC Name |

pyridin-3-ylmethylboronic acid |

InChI |

InChI=1S/C6H8BNO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5,9-10H,4H2 |

InChI Key |

ASVALCMWSFOYPS-UHFFFAOYSA-N |

Canonical SMILES |

B(CC1=CN=CC=C1)(O)O |

Origin of Product |

United States |

Preparation Methods

Halogen-Metal Exchange Followed by Borylation

One of the most fundamental and widely used methods for synthesizing pyridinylboronic acids, including this compound, is the halogen-metal exchange reaction followed by borylation. This method involves the reaction of a halogenated pyridine derivative with an organolithium or Grignard reagent to form a metalated intermediate, which is then quenched with a borate ester such as trimethyl borate to yield the boronic acid after hydrolysis.

General Procedure : The 3-halopyridine derivative is treated with n-butyllithium or magnesium reagent at low temperatures to form the corresponding 3-pyridylmetal intermediate. This intermediate is then reacted with a borate ester (e.g., B(OMe)3) to introduce the boronic acid functionality after acidic work-up.

Advantages : This method is cost-effective, reliable, and suitable for large-scale synthesis.

Limitations : Requires strict anhydrous and low-temperature conditions; sensitive to functional groups that may react with organolithium or Grignard reagents.

Directed ortho-Metalation (DoM) and Borylation

Directed ortho-metalation is a strategy where a directing group on the pyridine ring guides the metalation to a specific position, enabling selective borylation.

Procedure : Substituted pyridines bearing directing groups are treated with strong bases like lithium diisopropylamide (LDA) to generate ortho-metalated intermediates, which are then reacted with borate esters to form boronic acids.

Yields : Reported yields vary depending on substituents and conditions, generally ranging from moderate to good (e.g., 63% yield in some cases).

Applications : Useful for preparing selectively substituted pyridinylboronic acids.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are frequently employed to synthesize this compound derivatives or to functionalize pyridinylboronic acids.

Typical Conditions : Use of tetrakis(triphenylphosphine) palladium(0) or palladium acetate as catalysts, with bases such as sodium carbonate or potassium carbonate, in solvents like 1,2-dimethoxyethane, toluene, or water mixtures, at temperatures ranging from 80°C to reflux.

Examples : Coupling of 3-pyridineboronic acid with aryl halides under these conditions yields the desired boronic acid derivatives with yields ranging from 38% to 98% depending on substrates and reaction time.

Microwave-Assisted Reactions : Microwave irradiation has been used to accelerate these reactions, achieving yields up to 95% in shorter times.

Other Methods

Metal-Catalyzed Borylation of Pyridyl Halides : Transition metal-catalyzed borylation of pyridyl halides using diboron reagents has also been reported, offering an alternative route.

Functional Group Transformations : Some syntheses involve multi-step transformations starting from pyridinylmethyl amines or related intermediates, followed by conversion to boronic acids.

Data Tables Summarizing Preparation Conditions and Yields

Chemical Reactions Analysis

Types of Reactions: B-(3-pyridinylmethyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the boronic acid group under basic conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Substituted boronic acid derivatives.

Scientific Research Applications

B-(3-pyridinylmethyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of B-(3-pyridinylmethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The boronic acid group can interact with the hydroxyl groups of these residues, leading to the formation of a stable boronate ester complex . This interaction can inhibit the enzyme’s activity and is the basis for its use in drug development and biochemical research.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Anticancer Activity

Several aromatic boronic acids demonstrate potent antiproliferative effects. For instance:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit cytotoxicity in triple-negative breast cancer (4T1 cells) with IC50 values of 0.2251 µM and 0.1969 µM , respectively .

- Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC50 = 21–22 µM) and induce apoptosis in cancer cells at nanomolar concentrations .

Structural Insight : Planar aromatic systems (e.g., phenanthrene or naphthalene) enhance cytotoxicity, likely due to improved DNA intercalation or protein binding. However, solubility challenges arise with highly lipophilic derivatives (e.g., pyren-1-yl boronic acid), which precipitate in aqueous media, limiting assay reliability .

Enzyme Inhibition

Boronic acids are potent enzyme inhibitors, leveraging their reversible interaction with catalytic nucleophiles:

- HA130 (a boronic acid derivative) inhibits autotaxin (ATX) with an IC50 of 28 nM, outperforming carboxylic acid analogs by ~100-fold. It acts via mixed-type inhibition, reducing both substrate affinity (↑Km) and catalytic turnover (↓Vmax) .

- 1-Amido-2-triazolylethaneboronic acid targets β-lactamases in pathogens, achieving Ki values comparable to phenyl-substituted analogs but with improved minimal inhibitory concentrations (MICs) .

Key Trend : Boronic acid moieties enhance inhibition by mimicking transition states or forming stable tetrahedral intermediates with active-site residues (e.g., threonine or serine).

Solubility and Stability

- RB(Epin) and pinanediol–boronic acid esters utilize steric hindrance (e.g., tetraethyl glycol or pinanediol groups) to stabilize boronic esters against hydrolysis, enhancing shelf-life and reactivity in Suzuki-Miyaura cross-couplings .

- Aliphatic boronic acids (e.g., compound 2 ) exhibit lower PBP1b inhibitory activity compared to aromatic analogs, highlighting the role of conjugation in target engagement .

Q & A

Q. What structural features of B-(3-pyridinylmethyl)boronic acid enable its interaction with diols and sugars in sensing applications?

The pyridinylmethyl group enhances solubility in aqueous media and modulates electronic properties, facilitating reversible boronate ester formation with 1,2- or 1,3-diols. Methodologically, binding affinities can be quantified via fluorescence titration or NMR spectroscopy under physiological pH conditions. For example, fluorescence assays using anthracene-based probes or SPR (surface plasmon resonance) can track real-time binding kinetics .

Q. What synthetic strategies are effective for incorporating boronic acid moieties into heterocyclic frameworks?

Suzuki-Miyaura cross-coupling is widely used to integrate boronic acids into heterocycles. For instance, one-step protocols coupling arylboronic acids with arylidene heterocycles under palladium catalysis yield bioactive derivatives. Post-synthesis, MALDI-MS with derivatization (e.g., pinacol esterification) prevents boroxine formation and enables accurate mass analysis .

Q. How can boronic acid-functionalized hydrogels be optimized for glucose-responsive drug delivery?

Adjust crosslinking density by varying boronic acid-to-diol ratios in polymers like poly(3-acrylamidophenylboronic acid) (PAPBA). Glucose sensitivity is pH-dependent, so optimize buffer systems (e.g., phosphate-buffered saline at pH 7.4) to enhance reversible swelling/deswelling. SPR studies can map glycoprotein interactions to refine selectivity .

Q. What are common pitfalls in assessing the anticancer activity of boronic acid derivatives?

Off-target effects and non-specific cytotoxicity are key challenges. Mitigate these by using COMPARE analysis to compare growth inhibition profiles across 39+ cancer cell lines. Validate apoptosis induction via FACScan flow cytometry and confirm tubulin polymerization inhibition via in vitro assays (IC50 ~20 μM for active compounds) .

Advanced Research Questions

Q. How do thermodynamic and kinetic parameters influence the design of real-time glucose sensors using this compound?

Stopped-flow kinetic studies reveal kon values dictate binding efficiency (e.g., D-fructose binds faster than D-glucose). For real-time monitoring, select boronic acids with kon >10^3 M⁻¹s⁻¹ to ensure rapid equilibration (<10 sec). Fluorescence resonance energy transfer (FRET)-based probes can leverage these kinetics for continuous glucose tracking .

Q. What methodologies overcome MALDI-MS challenges in analyzing peptide boronic acids prone to trimerization?

Derivatize boronic acids with diols (e.g., 2,5-dihydroxybenzoic acid) to form stable esters in situ. For branched peptides, use on-plate esterification with DHB matrix to suppress cyclization. Tandem MS/MS sequencing of derivatized peptides enables deconvolution of libraries with ≤5 boronic acid moieties .

Q. How do computational approaches predict boronic acid-diol binding affinities for sensor design?

QSAR models using Mordred descriptors (e.g., electronic, topological) and PCA reduce dimensionality of boronic acid libraries. K-means clustering identifies structurally diverse candidates. Machine learning predicts binding trends, e.g., ortho-substituents enhance fructose selectivity by stabilizing trigonal boronate intermediates .

Q. How does photoisomerization of azobenzene-boronic acid conjugates enable spatiotemporal control of diol binding?

Visible light (e.g., 450 nm) triggers E→Z isomerization, enhancing diol binding affinity by 20-fold. Red light (620 nm) reverses this. Applications include dynamically tuning hydrogel stiffness in covalently adaptable networks. Competition assays with nitrocatechol confirm wavelength-dependent "catch and release" of diols .

Data Contradiction and Optimization

Q. How can conflicting reports on glycoprotein selectivity of boronic acid surfaces be resolved?

Non-specific secondary interactions (e.g., hydrophobic or ionic) often reduce selectivity. Use zwitterionic buffers (e.g., HEPES) to minimize interference. SPR studies comparing RNAse A (non-glycosylated) vs. RNAse B (glycosylated) reveal that buffer optimization (e.g., adding 0.1% Tween-20) enhances discriminatory binding .

Q. Why do some boronic acid derivatives show variable anticancer potency across cell lines?

Structural modifications (e.g., replacing hydroxyl with boronic acid in combretastatin analogs) alter tubulin binding modes. COMPARE analysis (correlation coefficient r=0.553) shows divergent mechanisms vs. parent compounds. Validate via in vitro tubulin polymerization assays and apoptosis profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.